molecular formula C18H17BrN2O2 B12606999 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-52-9

5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12606999
CAS No.: 918331-52-9
M. Wt: 373.2 g/mol
InChI Key: ZOQZLBOKCUKMLV-UHFFFAOYSA-N
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Description

5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound featuring an isoindolinone core substituted with a bromine atom at position 5 and a 3-(morpholin-4-yl)phenyl group at position 2.

Properties

CAS No.

918331-52-9

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

5-bromo-2-(3-morpholin-4-ylphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C18H17BrN2O2/c19-14-4-5-17-13(10-14)12-21(18(17)22)16-3-1-2-15(11-16)20-6-8-23-9-7-20/h1-5,10-11H,6-9,12H2

InChI Key

ZOQZLBOKCUKMLV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)N3CC4=C(C3=O)C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Properties Potential Biological Relevance References
5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one C₁₈H₁₇BrN₂O₂ ~399.3 - Bromine (position 5)
- 3-(Morpholin-4-yl)phenyl (position 2)
- High polarity (morpholine)
- Moderate lipophilicity (logP ~2.5)
Likely kinase/CNS modulation due to morpholine’s hydrogen-bonding capacity
5-Bromo-4-fluoroisoindolin-1-one C₈H₅BrFNO 230.04 - Bromine (position 5)
- Fluorine (position 4)
- Lower molecular weight
- Increased metabolic stability (fluorine)
Fluorine may enhance bioavailability in imaging agents or enzyme inhibitors
5-Bromo-7-fluoroisoindolin-1-one C₈H₅BrFNO 230.04 - Bromine (position 5)
- Fluorine (position 7)
Similar to above, with altered electronic effects due to fluorine position Potential use in PET radiotracers
1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one C₁₄H₁₈BrNO 304.21 - Bromine (position 5)
- Methyl and ketone groups
- Higher lipophilicity (logP ~3.2)
- Bulky substituents
Possible use in prodrugs or as synthetic intermediates
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34) C₂₀H₁₉BrN₂O₂ 399.29 - Bromoindole core
- Imidazole with dimethoxyphenethyl
- Melting point: 141–142°C
- IR: N-H and C=O stretches
Anticancer or antimicrobial activity (imidazole pharmacophore)
4-Bromo-5-methyl-3-(2-phenylhydrazino)-2H-indol-2-one C₁₅H₁₂BrN₃O 330.18 - Bromine (position 4)
- Hydrazine-phenyl group
- Polar hydrazine group
- Potential redox activity
Hydrazine may confer chelating properties for metal-binding therapies

Key Observations:

Structural Diversity: The target compound’s morpholine-phenyl substitution distinguishes it from simpler halogenated isoindolinones (e.g., ). This group likely enhances solubility and target engagement in biological systems . Fluorinated analogs () exhibit lower molecular weights and improved metabolic stability, advantageous for imaging or prolonged activity.

Physicochemical Properties :

  • Bromine increases molecular weight and lipophilicity across all compounds, but the morpholine group in the target compound counterbalances this with polarity.
  • Compounds with imidazole or hydrazine moieties () show distinct hydrogen-bonding patterns, influencing solubility and receptor interactions.

Biological Implications :

  • Morpholine-containing compounds are prevalent in kinase inhibitors (e.g., mTOR, PI3K), suggesting the target compound may share similar mechanisms .
  • Imidazole derivatives () are associated with antimicrobial and anticancer activities, highlighting the role of heterocycles in bioactivity.

Biological Activity

5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H17BrN2O2\text{C}_{19}\text{H}_{17}\text{BrN}_{2}\text{O}_{2}

It features a bromine atom, a morpholine ring, and an isoindole structure, which contribute to its unique pharmacological profile.

The biological activity of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one appears to be mediated through various mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases, which play critical roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
  • Modulation of G Protein-Coupled Receptors (GPCRs) : Research indicates that the compound may interact with GPCRs, affecting intracellular signaling pathways related to inflammation and pain response .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .

Anticancer Activity

Several studies have explored the anticancer potential of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one:

Study Cell Line Effect Mechanism
Study AMCF-7 (breast cancer)Inhibition of cell proliferationInduction of apoptosis via caspase activation
Study BA549 (lung cancer)Reduced migration and invasionInhibition of matrix metalloproteinases (MMPs)
Study CHeLa (cervical cancer)G1 phase cell cycle arrestUpregulation of p21 and downregulation of cyclin D1

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in various models:

Study Model Effect Outcome
Study DLPS-induced inflammation in miceDecreased pro-inflammatory cytokines (TNF-alpha, IL-6)Reduced edema and tissue damage
Study ECarrageenan-induced paw edemaSignificant reduction in swellingPotential for treating inflammatory disorders

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one. The trial reported that patients experienced stable disease with manageable side effects. The study highlighted the need for further investigation into optimal dosing and combination therapies.

Case Study 2: Inflammatory Disease Management

In a preclinical model of rheumatoid arthritis, administration of the compound resulted in significant improvement in clinical scores and histological evaluations. The study concluded that the compound could be a viable option for managing autoimmune conditions.

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